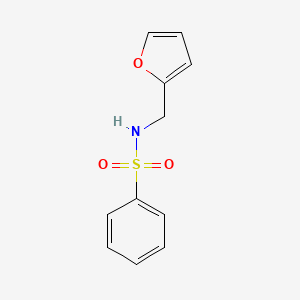

N-(2-furylmethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives closely related to N-(2-furylmethyl)benzenesulfonamide, such as N-(furan-3-ylmethylene)benzenesulfonamides, can be achieved through gold(I)-catalyzed cascade reactions starting from easily accessible materials. This process highlights the utility of gold carbenoid chemistry in facilitating group migration, enriching the synthetic approaches available for constructing complex sulfonamide structures (Wang et al., 2014). Furthermore, innovative methods have been developed for the N-alkylation of aminobenzenesulfonamides with alcohols, offering a straightforward approach to amino-(N-alkyl)benzenesulfonamides, indicating a broad utility in modifying the benzenesulfonamide scaffold for diverse applications (Lu et al., 2015).

Molecular Structure Analysis

Gas electron diffraction and quantum chemical methods have provided insights into the molecular structure and conformational properties of benzenesulfonamide derivatives. These studies reveal the presence of stable conformers and the favored arrangements of functional groups, which are crucial for understanding the reactivity and interaction capabilities of these compounds (Petrov et al., 2006).

Chemical Reactions and Properties

Chemical reactivity studies involving benzenesulfonamide derivatives have demonstrated a variety of reactions, such as oxidative cross-coupling and rearrangement reactions, showcasing the versatility of these compounds in synthetic chemistry. For instance, N-(2‘-Phenylphenyl)benzenesulfonamides have been shown to undergo reactions with acrylate esters to produce phenanthridine derivatives under specific catalyst systems (Miura et al., 1998). Additionally, the structure of N-fluoro- N-alkyl benzenesulfonamide facilitated novel rearrangement reactions, highlighting the influence of molecular structure on chemical behavior (Wang et al., 2018).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as crystallinity and molecular interactions, have been elucidated through various studies. For example, crystallographic analyses have provided detailed insights into the molecular arrangements and interactions within the crystalline lattice, informing on the stability and solubility aspects of these compounds (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

Investigations into the chemical properties of benzenesulfonamide derivatives have focused on their reactivity and potential as inhibitors for various enzymes, underscoring their relevance in medicinal chemistry and biological applications. Notably, derivatives have been explored as inhibitors for metalloenzymes such as carbonic anhydrase, showcasing their therapeutic potential and the importance of understanding their chemical properties (Nocentini et al., 2016).

Wissenschaftliche Forschungsanwendungen

Inhibition of Carbonic Anhydrase and Antitumor Activity

A study by Abdelrahman et al. (2019) discusses the synthesis and biological evaluation of diamide-based benzenesulfonamides as inhibitors of carbonic anhydrase (CA) isoforms, with a focus on hCA IX and XII. The study found that these compounds, particularly one with a 2-furylidene moiety, showed significant inhibitory activity against CA IX, a tumor-associated isoform. This compound also demonstrated notable antitumor activity against renal cancer cell lines, highlighting its potential therapeutic application in cancer treatment.

Solid-Phase Synthesis Applications

Fülöpová and Soural (2015) reviewed the use of polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride as key intermediates in various chemical transformations. This study, detailed in Fülöpová and Soural (2015), summarizes strategies for using these intermediates to produce diverse privileged scaffolds, demonstrating the versatility of benzenesulfonamides in solid-phase synthesis.

Synthesis and Characterization of Derivatives

Abbasi et al. (2016) conducted a study on the synthesis of new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, including pharmacological analysis. The research, detailed in Abbasi et al. (2016), focused on confirming the structures of these compounds and screening them for in vitro antibacterial, antienzymatic, and hemolytic activities. This study is significant in exploring the pharmaceutical potential of benzenesulfonamide derivatives.

Environmental Analysis and Remediation

In their study, Herrero et al. (2014) provide an overview of the analytical methods for determining benzotriazoles, benzothiazoles, and benzenesulfonamides in environmental samples. The study, found in Herrero et al. (2014), also discusses the occurrence of these compounds in various environmental matrices, their removal, and behavior during sewage treatment. This highlights the relevance of benzenesulfonamides in environmental science, particularly in the context of pollution and contamination.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c13-16(14,11-6-2-1-3-7-11)12-9-10-5-4-8-15-10/h1-8,12H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKYSJYBCSCYCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]ethanone](/img/structure/B2485875.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485881.png)

![3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione](/img/structure/B2485882.png)

![4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485883.png)

![2-Oxaspiro[4.5]decan-3-ylmethanesulfonyl chloride](/img/structure/B2485884.png)

![4,5,6-Trichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one](/img/structure/B2485885.png)

![ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2485892.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2485894.png)